methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals and agrochemicals. This compound features an indole moiety, which is a common structural motif in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted techniques to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
Thiophene-2-carboxylic acid: A thiophene derivative with different functional groups but similar structural features.
Uniqueness
Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of indole and thiophene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(1H-indole-3-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-15(19)10-6-7-21-14(10)17-13(18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQSSCCCKGITSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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